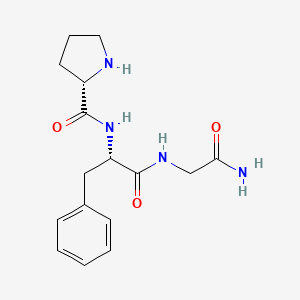

(S)-N-((S)-1-((2-Amino-2-oxoethyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrrolidine-2-carboxamide

Description

This compound is a peptidomimetic featuring a pyrrolidine-2-carboxamide core connected to a 3-phenylpropan-2-yl backbone and a 2-amino-2-oxoethylamino substituent. Its molecular formula is C₁₃H₂₄N₄O₃, with a molecular weight of 284.36 g/mol (CAS: 3481-36-5) . The structure combines polar amide groups with a hydrophobic phenyl ring, suggesting balanced solubility and membrane permeability.

Properties

Molecular Formula |

C16H22N4O3 |

|---|---|

Molecular Weight |

318.37 g/mol |

IUPAC Name |

(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C16H22N4O3/c17-14(21)10-19-15(22)13(9-11-5-2-1-3-6-11)20-16(23)12-7-4-8-18-12/h1-3,5-6,12-13,18H,4,7-10H2,(H2,17,21)(H,19,22)(H,20,23)/t12-,13-/m0/s1 |

InChI Key |

QQGCHENFDLCECR-STQMWFEESA-N |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)N |

Canonical SMILES |

C1CC(NC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-((S)-1-((2-Amino-2-oxoethyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrrolidine-2-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the phenyl group, and the incorporation of the amide and amine functional groups. Common synthetic routes may involve:

Step 1: Formation of the pyrrolidine ring through cyclization reactions.

Step 2: Introduction of the phenyl group via Friedel-Crafts acylation.

Step 3: Incorporation of the amide and amine groups through amidation and amination reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

(S)-N-((S)-1-((2-Amino-2-oxoethyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert certain functional groups into their reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to (S)-N-((S)-1-((2-Amino-2-oxoethyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrrolidine-2-carboxamide exhibit significant anticancer properties. Studies have shown that these compounds can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, derivatives of this compound have been tested against various cancer cell lines, demonstrating cytotoxic effects through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest.

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in the context of neurodegenerative diseases. It has been suggested that the compound may help in reducing oxidative stress and inflammation in neuronal cells, which are critical factors in conditions like Alzheimer's disease and Parkinson's disease. Experimental studies have shown that it can enhance neuronal survival and function in vitro.

Antimicrobial Properties

This compound has also been investigated for its antimicrobial properties. Preliminary studies indicate activity against a range of bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Role as a Peptide Mimetic

In drug design, this compound serves as a peptide mimetic, which is crucial for developing inhibitors targeting specific protein-protein interactions. Its structure allows it to mimic natural peptides, potentially leading to novel therapeutic agents that can modulate biological pathways effectively.

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown promise as an inhibitor of certain proteases and kinases, which are pivotal in cancer progression and other diseases. The inhibition mechanism involves binding to the active site of the enzyme, thereby preventing substrate interaction.

Drug Delivery Systems

Recent advancements have explored the use of this compound in drug delivery systems. Its ability to enhance solubility and bioavailability of poorly soluble drugs makes it a candidate for formulating effective therapeutic agents.

Case Study 1: Anticancer Efficacy

A study conducted on a series of analogs derived from (S)-N-(...) demonstrated significant inhibition of tumor growth in xenograft models. The results indicated a dose-dependent response with minimal toxicity observed in non-cancerous tissues.

Case Study 2: Neuroprotection

In vitro studies using primary neuronal cultures treated with (S)-N-(...) showed reduced levels of reactive oxygen species (ROS) and enhanced cell viability under oxidative stress conditions compared to controls.

Mechanism of Action

The mechanism of action of (S)-N-((S)-1-((2-Amino-2-oxoethyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Variations and Stereochemical Differences

Key analogs differ in substituents, stereochemistry, and functional groups:

Table 1: Structural Comparison of Analogs

Key Observations:

Aromatic Substitutions: The quinoxaline (18k) and dihydrobenzo[dioxine] analogs replace the phenyl group with bulkier aromatic systems, likely enhancing π-π stacking but reducing solubility. The pyridoindole derivative introduces a fused heterocycle, which may improve target binding affinity in enzyme inhibition contexts.

Stereochemistry :

- highlights an (R,R)-configured analog with an indole substituent, suggesting stereochemical inversion can alter biological activity .

Singh’s catalyst analog incorporates a hydroxydiphenylmethyl group, which may sterically hinder interactions but improve chiral resolution.

Biological Activity

(S)-N-((S)-1-((2-Amino-2-oxoethyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrrolidine-2-carboxamide, often referred to as a derivative of pyrrolidine, has garnered attention due to its potential biological activities. This compound is part of a broader class of molecules that exhibit various pharmacological effects, including antibacterial, antiviral, and anticancer properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features a pyrrolidine ring, an amino acid moiety, and a phenyl group, which are critical for its biological interactions.

Antibacterial Activity

Recent studies have highlighted the compound's antibacterial properties. For example, research indicates that modifications in the structure can enhance its efficacy against multidrug-resistant bacteria. The presence of the phenyl group appears to play a significant role in increasing hydrophobic interactions with bacterial membranes, thus improving antimicrobial activity .

Antiviral Activity

In silico studies suggest that this compound may act as a non-nucleoside reverse transcriptase inhibitor (NNRTI), which is promising for the treatment of viral infections such as HIV. The binding affinity and interaction dynamics with the viral enzyme have been modeled using computational approaches, demonstrating potential for further development as an antiviral agent .

Anticancer Properties

The compound has also shown promise in cancer research. Preliminary studies indicate that it may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. The ability to target specific cancer cell lines while sparing normal cells is a significant advantage .

The biological activity of this compound is thought to involve several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and viral replication.

- Modulation of Cell Signaling : It appears to affect pathways such as apoptosis and cell cycle regulation in cancer cells.

- Hydrophobic Interactions : The structural components facilitate strong interactions with lipid membranes, enhancing permeability and bioavailability.

Case Study 1: Antibacterial Efficacy

A study conducted on various derivatives of pyrrolidine demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria, with an IC50 value lower than 10 µg/mL. This suggests strong potential for clinical application in treating bacterial infections resistant to conventional antibiotics .

Case Study 2: Antiviral Potential

In vitro assays showed that the compound inhibited HIV reverse transcriptase with an IC50 value of 0.0004 µM, indicating high potency compared to existing NNRTIs. Further structural modifications are being investigated to enhance its selectivity and reduce potential side effects .

Data Summary Table

Q & A

Q. What are the recommended methods for synthesizing this compound, and how can stereochemical integrity be maintained?

The synthesis of stereospecific carboxamide derivatives typically involves multi-step coupling reactions, hydrogenation, and chiral resolution. For example:

- Peptide coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) to couple pyrrolidine-2-carboxylic acid with amino-protected intermediates under inert atmospheres to minimize racemization .

- Hydrogenation : Catalytic hydrogenation (e.g., Pd/C or Raney Ni) can reduce double bonds while preserving stereochemistry .

- Chiral purity : Monitor intermediates via chiral HPLC (e.g., Chiralpak® columns) or polarimetry. Employ low-temperature reactions to suppress epimerization .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Store in sealed, light-resistant containers at -20°C under inert gas (argon or nitrogen) to prevent hydrolysis or oxidation .

- Handling : Use PPE (gloves, lab coat, safety goggles) and work in a fume hood. Avoid dust formation, as airborne particles may pose inhalation risks .

Q. What solvent systems are suitable for preparing stock solutions, and how can solubility limitations be addressed?

- Primary solvents : DMSO (≥10 mM stock solutions) or aqueous buffers (pH 6–8) with <1% organic cosolvents (e.g., ethanol) .

- In vivo formulations : For animal studies, prepare suspensions in 0.5% methylcellulose or 10% cyclodextrin to enhance bioavailability .

- Critical note : Sonication or gentle heating (37°C) may improve dissolution. Pre-filter solutions (0.22 µm) to remove particulates .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing side products in the synthesis of stereospecific intermediates?

- Coupling optimization : Screen coupling reagents (e.g., HATU vs. DCC) and bases (e.g., DIEA vs. NMM) to enhance efficiency. Use microwave-assisted synthesis for faster reaction kinetics .

- Byproduct mitigation : Employ scavenger resins (e.g., polymer-bound trisamine) to remove excess reagents. Monitor reactions via LC-MS to terminate at optimal conversion (~90%) .

Q. What analytical techniques are critical for resolving discrepancies in reported biological activity data?

- Purity assessment : Use UPLC-MS (ESI+) with a C18 column (1.7 µm particle size) to detect impurities >0.1%. Compare retention times with authenticated standards .

- Chiral integrity : Circular dichroism (CD) spectroscopy or X-ray crystallography can confirm absolute configuration, especially if bioactivity varies between batches .

Q. How can researchers address poor cellular permeability in biological assays?

- Structural modification : Introduce polar groups (e.g., PEG linkers) or prodrug strategies (e.g., esterification of carboxamide) to enhance membrane penetration .

- Delivery systems : Use liposomal encapsulation or nanoparticle carriers to improve uptake in cell-based assays. Validate via fluorescence tagging (e.g., FITC conjugates) .

Data Contradiction Analysis

Q. Why might in vitro and in vivo efficacy data conflict, and how can this be resolved?

- Metabolic stability : Test compound stability in liver microsomes or S9 fractions to identify rapid degradation. Modify labile groups (e.g., replace ester linkages with amides) .

- Protein binding : Measure plasma protein binding (e.g., via equilibrium dialysis) to adjust effective dosing concentrations in animal models .

Q. How should researchers interpret variability in enzymatic inhibition assays?

- Buffer effects : Screen assay buffers (e.g., Tris vs. HEPES) to rule out pH or ionic strength interference. Include controls with known inhibitors (e.g., pepstatin A for proteases) .

- Enzyme source : Compare results across recombinant vs. native enzyme preparations to exclude isoform-specific effects .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.